![molecular formula C13H20ClN3O B1402657 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride CAS No. 1361114-87-5](/img/structure/B1402657.png)
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride
Overview
Description
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride, often referred to as 3-PPAH, is an organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a molecular weight of 218.6 g/mol. 3-PPAH is a derivative of pyrrolidine and is structurally related to the neurotransmitter dopamine. It has been used in a variety of research studies to investigate the effects of dopamine and its analogs on biochemical and physiological processes.
Scientific Research Applications
Enantioselective Biotransformations in Organic Synthesis
Chen et al. (2012) explored the use of pyrrolidine-2,5-dicarboxamides, closely related to the compound , in organic synthesis. They demonstrated their applicability in the synthesis of enantiomerically pure compounds, a crucial aspect in pharmaceuticals and other chemical industries (Chen, Gao, Wang, Zhao, & Wang, 2012).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated pyridine derivatives, similar to the compound , for their antimicrobial activity. This research is significant for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Factor Xa Inhibitory Activity
Anselm et al. (2010) studied a series of pyrrolidine-3,4-dicarboxylic acid amides for their potential as factor Xa inhibitors, indicating its relevance in anticoagulant therapy (Anselm et al., 2010).
Bioconjugation in Aqueous Media
Nakajima and Ikada (1995) examined amide formation by carbodiimide, which is relevant to the compound's chemistry. Their findings are pivotal in bioconjugation techniques in biomedical applications (Nakajima & Ikada, 1995).
Synthesis of ω-Heterocyclic Amino Acids
Singh et al. (2005) utilized similar amide activation techniques for synthesizing ω-heterocyclic-β-amino acids. This is relevant in the development of novel pharmaceuticals (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Efficient Amidation Techniques
Kang et al. (2008) demonstrated the efficient amidation of carboxylic acids using compounds related to 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride. This is significant in organic and medicinal chemistry (Kang, Yim, Won, Kim, Kim, Kim, Lee, & Yoon, 2008).
properties
IUPAC Name |
2-(3-pyridin-3-ylpropyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-12(17)13(7-3-9-16-13)6-1-4-11-5-2-8-15-10-11;/h2,5,8,10,16H,1,3-4,6-7,9H2,(H2,14,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJBVCNKLUGUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CN=CC=C2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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